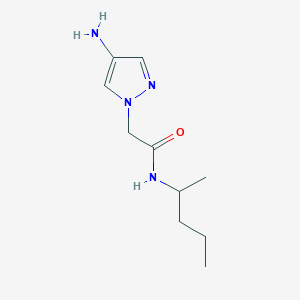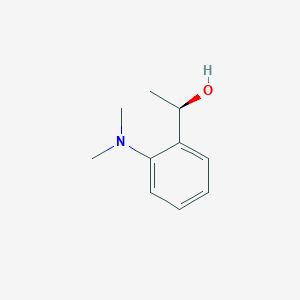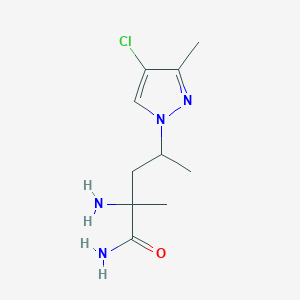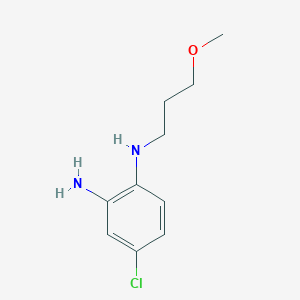
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Amination: The pyrazole ring can be aminated using an appropriate amine source, such as ammonia or an amine salt.
Acetamide Formation: The final step involves the acylation of the aminopyrazole with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide moiety might enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetamide: Lacks the pentan-2-yl group, which might affect its solubility and biological activity.
N-(Pentan-2-yl)acetamide: Lacks the pyrazole ring, which is crucial for its potential biological activity.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is unique due to the combination of the pyrazole ring and the acetamide moiety, which might confer specific biological activities and chemical properties not found in similar compounds.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-(4-aminopyrazol-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-3-4-8(2)13-10(15)7-14-6-9(11)5-12-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,13,15) |
Clé InChI |
VTSBUUJTZTVZQI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(=O)CN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)




